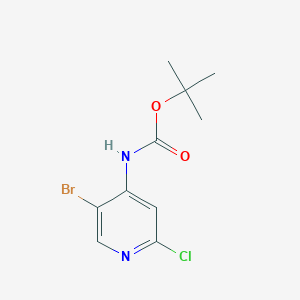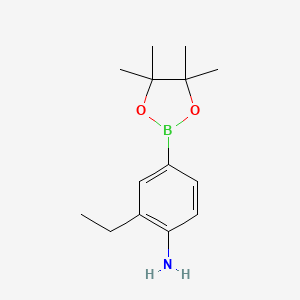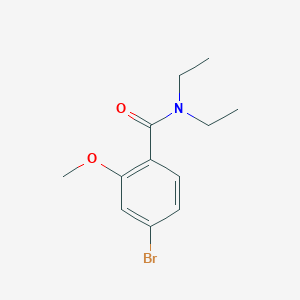
3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride
Vue d'ensemble
Description
3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride, also abbreviated as PMBA, is a biochemical compound used for proteomics research . It has a molecular formula of C13H12ClNO3 and a molecular weight of 265.69 g/mol.
Molecular Structure Analysis
The InChI code for 3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride is 1S/C13H11NO3.ClH/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10;/h1-8H,9H2,(H,15,16);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Coordination Polymers and MOFs
- Synthesis and Structural Characterization : Derivatives of 3-(Pyridin-3-ylmethoxy)benzoic acid, like 3,5-bis(pyridin-2-ylmethoxy)benzoic acid (HL2), have been used to support the formation of lanthanide coordination compounds, which exhibit interesting photophysical properties. These compounds form one-dimensional coordination polymers with potential applications in material science due to their luminescence efficiencies and extended excited state lifetimes (Sivakumar et al., 2011).
- Luminescent Properties : Certain coordination polymers synthesized from derivatives of 3-(Pyridin-3-ylmethoxy)benzoic acid demonstrate bright green luminescence, making them candidates for luminescent materials. These materials exhibit significant solid-state luminescence due to efficient ligand-to-metal energy-transfer mechanisms, which are essential for applications in optical devices and sensors (Sivakumar et al., 2011).
- Hybrid Materials : Derivatives of 3-(Pyridin-3-ylmethoxy)benzoic acid have been used to construct rare earth hybrid materials with high thermal stability and amorphous structure features. These materials are synthesized through a sol–gel process, where the organic component can coordinate with rare earth ions, leading to strong green emission from Tb3+ ions under UV excitation (Zhang et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10;/h1-8H,9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSAKDTZGQUAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylmethoxy)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)








![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)


